molecular formula C25H23BrN2O B11991508 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303060-56-2

9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B11991508
CAS No.: 303060-56-2
M. Wt: 447.4 g/mol
InChI Key: KGVFHFPUOPVGQI-UHFFFAOYSA-N
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Description

9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]: is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and brominated precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology: In biological research, the compound may be used as a probe to study biochemical pathways or as a potential lead compound in drug discovery.

Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol
  • 9,10-Di(naphthalen-2-yl)anthracene derivatives
  • Pyrazolo[1,5-a]pyrimidines

Comparison: Compared to similar compounds, 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] stands out due to its spiro structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

303060-56-2

Molecular Formula

C25H23BrN2O

Molecular Weight

447.4 g/mol

IUPAC Name

9-bromo-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C25H23BrN2O/c26-20-10-11-24-21(15-20)23-16-22(19-9-8-17-6-2-3-7-18(17)14-19)27-28(23)25(29-24)12-4-1-5-13-25/h2-3,6-11,14-15,23H,1,4-5,12-13,16H2

InChI Key

KGVFHFPUOPVGQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br

Origin of Product

United States

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